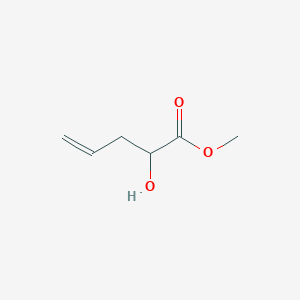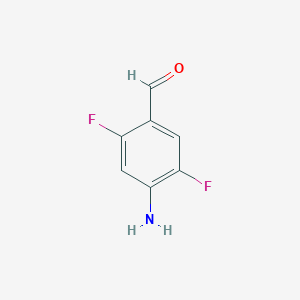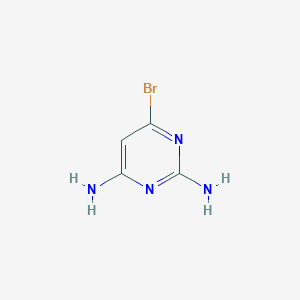
6-Bromopyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromopyrimidine-2,4-diamine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine at position 6 and amino groups at positions 2 and 4 makes this compound a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrimidine-2,4-diamine typically involves the bromination of pyrimidine-2,4-diamine. One common method is the reaction of pyrimidine-2,4-diamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromopyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino groups at positions 2 and 4 can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include 6-amino, 6-thio, and 6-alkoxy derivatives of pyrimidine-2,4-diamine.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
6-Bromopyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial agents.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of 6-Bromopyrimidine-2,4-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of amino groups allows for hydrogen bonding and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-2,4-diamine: Lacks the bromine atom at the 6-position, making it less reactive in certain substitution reactions.
6-Chloropyrimidine-2,4-diamine: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
2,4-Diamino-6-methylpyrimidine: Contains a methyl group at the 6-position, affecting its steric and electronic properties.
Uniqueness
6-Bromopyrimidine-2,4-diamine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and potential therapeutic agents.
Propiedades
IUPAC Name |
6-bromopyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSYPLOIMKLSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Br)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
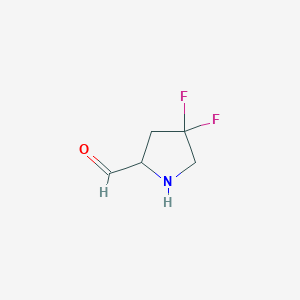


![2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid](/img/structure/B13502137.png)
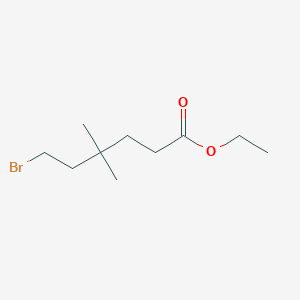
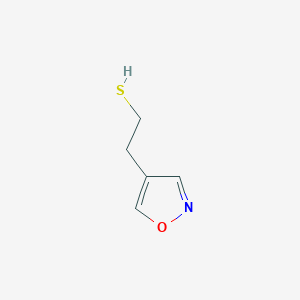
methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers](/img/structure/B13502150.png)
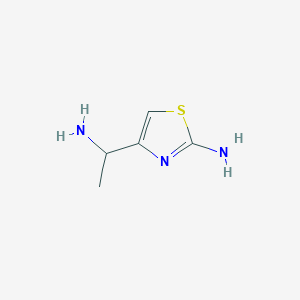

![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
amine hydrochloride](/img/structure/B13502175.png)

